3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C8H10N4O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile typically involves the cyclocondensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction of electron-deficient N-arylhydrazones with nitroolefins, allowing for a regioselective synthesis of substituted pyrazoles .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Nucleophilic Reactions: It can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cycloaddition Reactions: The compound can undergo 1,3-dipolar cycloaddition reactions with diazo compounds and alkynyl bromides.
Common Reagents and Conditions:
Nucleophilic Reactions: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Cycloaddition Reactions: Reagents include diazo compounds and alkynyl bromides, often under thermal or catalytic conditions.
Major Products Formed:
Nucleophilic Reactions: Derivatives with various functional groups, such as amines and thiols.
Cycloaddition Reactions: Substituted pyrazoles with different aryl or alkyl groups.
Scientific Research Applications
3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it can form hydrogen bonds with polar protic solvents, influencing its intermolecular interactions and stability . Additionally, its nitro group can participate in redox reactions, contributing to its biological and chemical activities.
Comparison with Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Shares a similar pyrazole core structure but with different substituents.
N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: Another pyrazole derivative with high-energy density properties.
Uniqueness: 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile is unique due to its specific combination of a nitro group and a propanenitrile moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-6-8(12(13)14)7(2)11(10-6)5-3-4-9/h3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUJWGBLSFNDPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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